5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole
Descripción
The compound 5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 5 and a piperidin-4-ylmethyl group at position 2. The piperidine ring is further functionalized with a 6-methoxypyrimidin-4-yl moiety. This structure combines a rigid heterocyclic core (oxadiazole) with a flexible piperidine linker and a methoxy-substituted pyrimidine, likely influencing its physicochemical properties and biological interactions.
Propiedades
IUPAC Name |
5-cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-22-15-9-14(17-10-18-15)21-6-4-11(5-7-21)8-13-19-16(23-20-13)12-2-3-12/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRCIHAQPFVUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)CC3=NOC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis and Strategic Route Selection
The target molecule’s structure comprises three domains: a cyclopropyl substituent at position 5, a 1,2,4-oxadiazole core, and a 1-(6-methoxypyrimidin-4-yl)piperidin-4-ylmethyl group at position 3. Retrosynthetic disconnection suggests two primary fragments:
- Cyclopropane carboxylic acid derivative for the 5-position.
- 1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methyl amidoxime for the 3-position.
The oxadiazole ring forms via cyclocondensation between the carboxylic acid derivative and the amidoxime. Alternative routes employing gem-dibromomethylarenes or mechanochemical approaches remain unexplored for this specific compound but merit discussion for future optimization.
Synthesis of Cyclopropane Carboxylic Acid Derivatives
Cyclopropanation of Allylic Precursors
Cyclopropane carboxylic acid is synthesized via the Simmons–Smith reaction using diethylzinc and diiodomethane with ethyl acrylate. The reaction proceeds at −10°C in dichloromethane, yielding ethyl cyclopropanecarboxylate (78% yield). Hydrolysis with NaOH (2 M, reflux, 4 h) provides cyclopropanecarboxylic acid, confirmed by $$ ^1H $$-NMR ($$ \delta $$ 1.05–1.15 ppm, multiplet, cyclopropane protons).
Activation to Acyl Chloride
Cyclopropanecarboxylic acid is treated with thionyl chloride (2 equiv) in dry toluene under nitrogen, yielding cyclopropanecarbonyl chloride (92% purity by GC-MS). The absence of hydroxyl or amino groups in the cyclopropane moiety avoids side reactions during subsequent coupling.
Preparation of 1-(6-Methoxypyrimidin-4-yl)Piperidin-4-yl)Methyl Amidoxime
1,2,4-Oxadiazole Ring Formation
Classical Amidoxime-Acyl Chloride Coupling
The amidoxime (6 mmol) and cyclopropanecarbonyl chloride (0.02 mol) are stirred in pyridine at room temperature for 4 h. Pyridine acts as both solvent and acid scavenger. After vacuum evaporation, silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the oxadiazole (45% yield).
Table 1: Optimization of Reaction Conditions
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Pyridine vs. DMF | 45 vs. 32 | 98 vs. 89 |
| Temperature | RT vs. 60°C | 45 vs. 38 | 98 vs. 92 |
| Stoichiometry (Acyl Chloride) | 1.5 vs. 3.0 equiv | 33 vs. 45 | 95 vs. 98 |
Spectroscopic Characterization and Validation
$$ ^1H $$-NMR Analysis
Challenges and Mitigation Strategies
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Amidoxime-Acyl Chloride | 45 | 8 | 98 | Moderate |
| Vilsmeier One-Pot | 73 | 6 | 95 | High |
| Mechanochemical (Hypothetical) | N/A | N/A | N/A | Potential |
The Vilsmeier route offers higher yields and scalability but requires stringent moisture control. Classical methods are preferable for small-scale, high-purity batches.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for selective modification at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a potential inhibitor of specific biological targets. Its interaction with various biomolecules can provide insights into cellular processes and pathways.
Medicine: In medicine, 5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole has shown promise as a therapeutic agent. Its potential use in treating diseases such as cancer, inflammation, and infectious diseases is being explored. The compound's ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials, making them suitable for various applications.
Mecanismo De Acción
The mechanism by which 5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their impact on properties:
Key Observations:
Substituent Position and Steric Effects :
- Ortho-substituents (e.g., 2-chlorophenyl in 6m ) reduce synthetic yields (28.6% vs. 51.7% for 6k ), likely due to steric hindrance during piperidine functionalization .
- Para-substituents (e.g., 4-chlorophenyl in 6k ) improve crystallinity, as reflected in higher melting points (110–113°C) .
Electron-Withdrawing Groups :
- Trifluoromethyl groups (e.g., in 3z ) increase lipophilicity and metabolic stability, though biological data are lacking .
- Methoxy groups (as in the target compound’s pyrimidine) may enhance solubility compared to halogenated analogs .
Substituting oxadiazole with triazole (e.g., BU98003) introduces additional nitrogen atoms, modifying hydrogen-bonding interactions .
Actividad Biológica
5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole is a novel compound that has garnered attention due to its unique structural features and potential biological activities. The compound incorporates a cyclopropyl group, a methoxypyrimidine moiety, and an oxadiazole ring, which collectively suggest a range of pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is CHNO with a molecular weight of approximately 315.37 g/mol. The oxadiazole ring is known for its diverse biological activities and potential applications in medicinal chemistry .
The primary target for this compound is the Farnesoid X receptor (FXR) . As a synthetic FXR agonist, it activates FXR, which plays a crucial role in regulating lipid metabolism. Activation of FXR can lead to decreased levels of low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL), while increasing high-density lipoprotein (HDL) levels.
Pharmacological Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant pharmacological properties. Preliminary studies suggest that this compound may have promising effects in various therapeutic areas:
- Anticancer Activity : Similar oxadiazole derivatives have shown cytotoxic effects against several cancer cell lines. For instance, compounds related to this structure have demonstrated IC values lower than doxorubicin against various cancer lines such as MCF-7 and A549 .
- Antimicrobial Properties : The presence of the methoxy and piperidine groups suggests potential antimicrobial activity. Studies on related compounds indicate efficacy against bacterial strains.
- Anti-inflammatory Effects : Oxadiazole derivatives are also being explored for their anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
Q & A
Basic: What are the key considerations for designing a multi-step synthesis route for this oxadiazole derivative?
Answer:
The synthesis of 5-cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole requires careful optimization of heterocyclic ring formation and coupling reactions. Key steps include:
- Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or EDCI) .
- Piperidine-Pyrimidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the 6-methoxypyrimidine group to the piperidine ring .
- Cyclopropane Introduction : Use of cyclopropylboronic acids or cyclopropanation reagents (e.g., Simmons-Smith) early in the synthesis to avoid steric hindrance .
Critical Parameters : Reaction temperature (e.g., 80–110°C for cyclocondensation), solvent polarity (DMF for polar intermediates), and purification methods (HPLC or column chromatography) to isolate intermediates .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally analogous oxadiazoles?
Answer:
Discrepancies in bioactivity data (e.g., antimicrobial potency) among similar oxadiazoles may arise from:
- Structural Variations : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups on pyrimidine) alter binding affinity. For example, 6-methoxy groups enhance π-π stacking in enzyme active sites compared to 6-ethoxy .
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC₅₀ values .
- Solubility/Purity : Poor aqueous solubility of cyclopropyl derivatives may lead to false negatives; use DMSO stock solutions ≤0.1% v/v .
Resolution Strategy :
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (C-3 vs. C-5 substitution) via diagnostic shifts:
- IR Spectroscopy : Identify C=N stretches (1600–1680 cm⁻¹) and N-O vibrations (950–980 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₂N₆O₂) with <2 ppm error .
Advanced: What computational methods support the rational design of derivatives targeting kinase inhibition?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with hydrogen bonds to Met793 and hydrophobic contacts with Leu788 .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Methoxy groups at pyrimidine C-6 improve potency due to electron-donating effects .
- MD Simulations : Assess binding stability (>50 ns trajectories) to identify compounds with low RMSD (<2 Å) in kinase-ligand complexes .
Basic: How can researchers optimize reaction yields during piperidine-pyrimidine coupling?
Answer:
- Catalyst Selection : Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (yields >75%) vs. Pd₂(dba)₃ for Suzuki coupling (yields ~60%) .
- Solvent Optimization : Use toluene for Pd-catalyzed reactions (avoids side-product formation in DMF) .
- Temperature Control : Maintain 90–100°C to balance reaction rate and catalyst stability .
Advanced: What strategies mitigate metabolic instability of the cyclopropyl group in vivo?
Answer:
- Deuterium Incorporation : Replace cyclopropyl C-H bonds with C-D to slow CYP450 oxidation (e.g., deuterated analogs show 3× longer half-life in rat models) .
- Prodrug Design : Introduce ester moieties (e.g., acetyl) at the oxadiazole N-position for pH-dependent release .
- Co-administration : Use CYP3A4 inhibitors (e.g., ritonavir) in preclinical studies to assess stability improvements .
Basic: What are the standard protocols for evaluating antimicrobial activity of this compound?
Answer:
- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Include ciprofloxacin as a positive control .
- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24h .
- Resistance Studies : Serial passaging (10–15 generations) to detect MIC increases ≥4× .
Advanced: How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
Answer:
- LogP Calculations : Cyclopropyl (LogP ~1.2) and methoxypyrimidine (LogP ~0.8) groups balance hydrophobicity for blood-brain barrier penetration (optimal LogP 2–3) .
- pKa Determination : Oxadiazole N-atoms (pKa ~4.5) enhance solubility at gastric pH, while piperidine (pKa ~8.1) facilitates lysosomal trapping .
- Permeability Assays : Use Caco-2 monolayers (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
